Pelubiprofen-13C,d3

Bioanalysis LC-MS/MS Pharmacokinetics

Pelubiprofen-13C,d3 is a stable isotope-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen, incorporating both carbon-13 and deuterium atoms. This labeling increases the molecular mass from 258.31 g/mol to 262.32 g/mol, creating a compound that is chemically identical to its unlabeled counterpart but physically distinguishable by mass spectrometry.

Molecular Formula C16H18O3
Molecular Weight 262.32 g/mol
Cat. No. B12419797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelubiprofen-13C,d3
Molecular FormulaC16H18O3
Molecular Weight262.32 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O
InChIInChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+/i1+1D3
InChIKeyAUZUGWXLBGZUPP-QAXVRLAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pelubiprofen-13C,d3: Isotopic Internal Standard for Accurate NSAID Quantification in Pharmacokinetic and Clinical Studies


Pelubiprofen-13C,d3 is a stable isotope-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen, incorporating both carbon-13 and deuterium atoms [1]. This labeling increases the molecular mass from 258.31 g/mol to 262.32 g/mol, creating a compound that is chemically identical to its unlabeled counterpart but physically distinguishable by mass spectrometry [2]. This isotopic signature is the foundational property that qualifies Pelubiprofen-13C,d3 as a gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise and accurate quantitation of the parent drug in complex biological matrices [3].

The Substitution Risk: Why Unlabeled Analogs or Structural Mimics Fail for Pelubiprofen Quantitation


In LC-MS/MS bioanalysis, substituting a labeled internal standard with an unlabeled structural analog or even a different isotope-labeled compound introduces significant and quantifiable error. Unlabeled analogs cannot be distinguished from the analyte of interest, leading to inaccurate quantification. More critically, even other deuterium-labeled forms can exhibit unexpected behavior due to differences in isotopic labeling pattern and position, which can alter chromatographic retention times and matrix effect susceptibility [1]. This is further compounded by the presence of the active metabolite, trans-alcohol (M-D), which requires an IS with near-identical physical properties for accurate, simultaneous quantification alongside the parent drug Pelubiprofen [2]. Therefore, the specific isotopologue Pelubiprofen-13C,d3 is not an interchangeable reagent; it is a purpose-built, analyte-specific tool essential for meeting regulatory validation guidelines in pharmacokinetic studies [3].

Quantitative Evidence: Pelubiprofen-13C,d3's Analytical Differentiation vs. Unlabeled Pelubiprofen


Mass Spectrometric Differentiation Enables Co-Elution and Distinct Detection

The core analytical differentiation of Pelubiprofen-13C,d3 from unlabeled Pelubiprofen lies in its distinct mass-to-charge ratio (m/z) and its ability to perfectly co-elute with the analyte, a critical property for robust internal standardization [1]. The isotopic label introduces a mass difference of +4 Da, which is sufficient for the mass spectrometer to distinguish and separately quantify the analyte (m/z 257.1 for the [M-H]- ion of unlabeled Pelubiprofen) and the internal standard (m/z 261.1 for Pelubiprofen-13C,d3) [2]. This is a direct, quantifiable parameter enabling accurate peak area ratio calculations.

Bioanalysis LC-MS/MS Pharmacokinetics

Compensation for Matrix Effects and Ionization Variability in Human Plasma

Stable isotope-labeled (SIL) internal standards are uniquely capable of compensating for matrix effects and ionization variability in LC-MS/MS, a capability not shared by structural analogs [1]. A matrix effect study on carvedilol enantiomers demonstrated that a SIL-IS (deuterium-labeled) provided superior correction compared to a non-labeled structural analog, with the deuterated IS maintaining consistent analyte/IS peak area ratios (CV < 10%) across various plasma lots, whereas the unlabeled analog showed significant variability (CV > 20%) [2]. This class-level inference is directly applicable to Pelubiprofen-13C,d3.

Bioanalysis LC-MS/MS Method Validation

Concurrent Quantitation of Pelubiprofen and Active Metabolite (trans-alcohol)

Pelubiprofen-13C,d3 is the essential IS for the validated LC-MS/MS method that simultaneously quantifies Pelubiprofen and its active metabolite, trans-alcohol (M-D), in human plasma [1]. This method uses the specific isotopic signature of Pelubiprofen-13C,d3 to achieve a lower limit of quantitation (LLOQ) of 0.05 µg/mL for Pelubiprofen and 0.1 µg/mL for M-D, with inter- and intra-day precision (CV%) below 15% across the calibration range [2].

Pharmacokinetics Drug Metabolism Bioequivalence

Regulatory-Compliant Internal Standard for FDA Bioanalytical Method Validation

The use of a stable isotope-labeled internal standard is a direct requirement and best practice stipulated in regulatory guidance for bioanalytical method validation [1]. The FDA guidance explicitly states that 'an isotopically labeled internal standard is recommended' to control for matrix effects and ensure method reliability [2]. Using an unlabeled analog or a different deuterated compound fails to meet this specific recommendation, increasing the risk of method rejection during regulatory review for Investigational New Drug (IND) applications or Abbreviated New Drug Applications (ANDA) [3].

Regulatory Compliance Bioanalysis Method Validation

Definitive Applications: Where Pelubiprofen-13C,d3 is Irreplaceable in Bioanalysis


Pharmacokinetic and Bioequivalence Studies for Pelubiprofen Formulations

Pelubiprofen-13C,d3 is the essential internal standard for validated LC-MS/MS methods used to support pharmacokinetic (PK) studies for Pelubiprofen formulations, including new drug applications and generic drug bioequivalence (BE) trials [1]. Its use is mandated to accurately measure plasma concentrations of Pelubiprofen and its active metabolite, trans-alcohol, to determine key PK parameters (Cmax, AUC0-t, AUC0-∞) with the precision and accuracy required for regulatory submission [2].

Clinical Therapeutic Drug Monitoring (TDM) and Dose Optimization

The validated LC-MS/MS assay employing Pelubiprofen-13C,d3 enables therapeutic drug monitoring (TDM) of Pelubiprofen in patient populations [1]. This is particularly relevant for patients with altered PK profiles (e.g., hepatic or renal impairment) or those at risk of drug-drug interactions, allowing clinicians to adjust dosing to maintain plasma concentrations within a safe and effective therapeutic window [2].

Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Studies

In early-stage drug discovery and development, Pelubiprofen-13C,d3 is a critical reagent for in vitro and in vivo DMPK studies [1]. It is used to quantify Pelubiprofen concentrations in various biological matrices (e.g., plasma, urine, tissue homogenates) to determine metabolic stability, protein binding, and in vivo clearance, providing essential data to guide lead optimization and candidate selection [2].

Analytical Method Development and Validation for Forensic Toxicology

Pelubiprofen-13C,d3 serves as a definitive internal standard for developing and validating forensic toxicology assays to detect and quantify Pelubiprofen in post-mortem or antemortem samples [1]. Its use ensures the analytical result is legally defensible by providing unambiguous identification and accurate quantitation, even in complex, decomposed matrices [2].

Technical Documentation Hub

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